molecular formula C21H24N2O2S B276793 N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

Cat. No. B276793
M. Wt: 368.5 g/mol
InChI Key: LZFUFZZJSKHZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of B-cells, which are a type of white blood cell that plays a critical role in the immune system.

Mechanism of Action

BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. When activated, BTK phosphorylates downstream signaling molecules, leading to the activation of several pathways that promote cell survival and proliferation. N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has been shown to have significant anti-tumor activity in preclinical models of cancer. It has also been shown to inhibit the activation of downstream signaling pathways that promote cell survival and proliferation. In addition, N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

The main advantage of N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is its potency and selectivity as a BTK inhibitor. This makes it an attractive candidate for the treatment of various types of cancer. However, one limitation of N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for the development of N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide as a cancer therapy. One direction is the testing of N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide in clinical trials, to determine its safety and efficacy in humans. Another direction is the development of combination therapies that include N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide and other anti-cancer agents, to enhance its anti-tumor activity. Finally, further preclinical studies are needed to better understand the mechanisms of action of N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide, and to identify potential biomarkers that could be used to predict patient response to the drug.

Synthesis Methods

The synthesis of N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a complex process that involves several steps. The first step is the preparation of the starting material, which is 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene. This is achieved by the bromination of 4,5,6,7-tetrahydro-1-benzothiophene using N-bromosuccinimide (NBS) as the brominating agent. The second step is the reaction of 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene with piperidine-1-carboxylic acid to form the corresponding carboxylic acid derivative. The third step is the conversion of the carboxylic acid derivative to the corresponding amide using benzoyl chloride as the coupling agent. The final step is the purification of the product using column chromatography.

Scientific Research Applications

N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. These studies have shown that N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is a potent and selective inhibitor of BTK, and that it has significant anti-tumor activity in these models. N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide has also been shown to have synergistic effects when combined with other anti-cancer agents, such as venetoclax and lenalidomide.

properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-[3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C21H24N2O2S/c24-19(15-9-3-1-4-10-15)22-20-18(16-11-5-6-12-17(16)26-20)21(25)23-13-7-2-8-14-23/h1,3-4,9-10H,2,5-8,11-14H2,(H,22,24)

InChI Key

LZFUFZZJSKHZAQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.